molecular formula C19H21N3O2S2 B2408534 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide CAS No. 1252839-41-0

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide

Cat. No. B2408534
CAS RN: 1252839-41-0
M. Wt: 387.52
InChI Key: PVJOCZZCGCSFOW-UHFFFAOYSA-N
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Description

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-butylacetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thieno[3,2-d]pyrimidine derivatives, which have been reported to possess a wide range of pharmacological activities.

Scientific Research Applications

Crystal Structure Analysis and Conformation

Research on similar compounds within the thieno[3,2-d]pyrimidine family has provided detailed insights into their crystal structures, revealing how molecular conformation affects their chemical properties and potential interactions with biological targets. Studies by Subasri et al. (2016, 2017) highlighted the folded conformation of 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, which could influence their binding affinities and biological activities (Subasri et al., 2016) (Subasri et al., 2017).

Antifolate and Antitumor Activity

Compounds within the thieno[3,2-d]pyrimidine family have been synthesized and evaluated for their potential as antifolate and antitumor agents. Gangjee et al. (2007, 2008) synthesized classical and nonclassical antifolates, revealing some compounds as potent inhibitors of human dihydrofolate reductase (DHFR) and demonstrating significant antitumor activities in vitro (Gangjee et al., 2007) (Gangjee et al., 2008).

Antibacterial and Antifungal Agents

Novel thienopyrimidine compounds have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting their potential use as antibiotic agents. Studies by Al-Omran and El-Khair (2004) and Kerru et al. (2019) have shown that these compounds exhibit significant inhibitory effects against various bacterial and fungal strains, highlighting their potential as leads for the development of new antimicrobial drugs (Al-Omran & El-Khair, 2004) (Kerru et al., 2019).

Potential Anti-inflammatory Applications

Further research into thieno[3,2-d]pyrimidine derivatives has explored their potential anti-inflammatory applications. Tolba et al. (2018) synthesized a new series of thieno[3,2-d]pyrimidine compounds and tested them as antimicrobial and anti-inflammatory agents, showing remarkable activity against inflammation, suggesting their utility in developing new anti-inflammatory drugs (Tolba et al., 2018).

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-2-3-10-20-16(23)13-26-19-21-15-9-11-25-17(15)18(24)22(19)12-14-7-5-4-6-8-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJOCZZCGCSFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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